Cas no 608494-14-0 (propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate)

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate
- propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- 2H,6H-Pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid, 6-(2-chlorophenyl)-3,4-dihydro-8-methyl-4-oxo-, 1-methylethyl ester
- isopropyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
- F1673-1327
- AKOS002192776
- propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Z57781237
- SR-01000085330
- AKOS016065099
- SR-01000085330-1
- 608494-14-0
-
- インチ: 1S/C18H19ClN2O3S/c1-10(2)24-17(23)15-11(3)20-18-21(14(22)8-9-25-18)16(15)12-6-4-5-7-13(12)19/h4-7,10,16H,8-9H2,1-3H3
- InChIKey: VBYPSQUUOPRENC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1C(C(=O)OC(C)C)=C(C)N=C2N1C(CCS2)=O
計算された属性
- せいみつぶんしりょう: 378.0804913g/mol
- どういたいしつりょう: 378.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 84.3Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 487.1±55.0 °C(Predicted)
- 酸性度係数(pKa): -0.68±0.60(Predicted)
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1673-1327-20μmol |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-100mg |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-15mg |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-40mg |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-10μmol |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-1mg |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-2mg |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-3mg |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-30mg |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1673-1327-50mg |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
608494-14-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 |
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylateに関する追加情報
Propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS No. 608494-14-0): A Comprehensive Overview
Propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, identified by its CAS number 608494-14-0, is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimido[2,1-b][1,3]thiazine scaffold, a structural motif known for its diverse biological activities and potential therapeutic applications.
The molecular structure of Propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a propan-2-yl group at the 1-position and a chlorophenyl group at the 6-position introduces specific electronic and steric effects that can influence the compound's reactivity and binding affinity. Additionally, the methyl group at the 8-position and the oxo group at the 4-position further modulate the molecule's pharmacophoric features.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrimido[2,1-b][1,3]thiazine derivatives due to their ability to modulate various biological pathways. Studies have demonstrated that these compounds can exhibit inhibitory effects on enzymes and receptors involved in inflammation, cancer progression, and infectious diseases. The specific arrangement of substituents in Propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate suggests that it may interact with target proteins in a manner that could lead to novel therapeutic outcomes.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of structural features from both pyrimidine and thiazine rings provides a rich scaffold for further chemical modification and optimization. Researchers have employed various synthetic strategies to derive analogs of Propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate with enhanced potency and selectivity. These efforts have been supported by computational modeling techniques that help predict binding affinities and optimize molecular interactions.
The biological activity of Propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxyo-ro-H,H,H,p H,p yrimido[21b][13]thiazine7carbox ylate has been investigated in several preclinical studies. Initial findings suggest that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Furthermore, its ability to interact with DNA-binding proteins has raised interest in its potential applications in oncology. These preliminary results underscore the need for more extensive research to fully elucidate its therapeutic profile.
The synthesis of Propan - 212 yl 62chlorophen yl -8methyl -40x o -212 H ,34 H ,44 H ,64 H -pyrimid o [21b][13]th iazine -7car box ylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various substituents onto the core heterocyclic ring system. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular architectures efficiently.
The development of novel pharmaceutical agents often relies on understanding the relationship between molecular structure and biological activity. In the case of Propan -212 yl62( chlorophen yl ) -8methyl -40x o -212 H ,34 H ,44 H ,64 H -pyrimid o [21b][13]th iazine -7car box ylate, computational studies have played a crucial role in predicting how different substituents will affect its pharmacokinetic properties. These simulations help guide synthetic efforts by identifying regions of the molecule that are most likely to interact with biological targets.
The potential therapeutic applications of this compound are vast. Researchers are exploring its efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, its interaction with enzymes involved in DNA repair mechanisms has sparked interest in its potential as an anticancer agent. These findings highlight the versatility of pyrimido[2,l-b][13]thiazine derivatives as pharmacological tools.
In conclusion,Propan -212 yl62( chlorophen yl ) -8methyl -40x o -212 H ,34 H ,44 H ,64 H -pyrimid o [21b][13]th iazine -7car box ylate(CAS No.60849414_0) represents a promising candidate for further pharmacological investigation。 Its unique structural features,combined with preliminary evidence of biological activity,make it an attractive scaffold for developing new therapeutic agents。 As research continues to uncover more about its mechanisms of action,this compound has the potential to contribute significantly to advancements in medicine。
608494-14-0 (propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate) 関連製品
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